![molecular formula C21H25FN2O3S B5862635 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide, commonly known as CFM-2, is a compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. CFM-2 is a non-peptide antagonist of the N-methyl-D-aspartate (NMDA) receptor, and it has been shown to have promising effects in various neurological and psychiatric disorders.
Mécanisme D'action
CFM-2 acts as a non-competitive antagonist of the N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By blocking the this compound receptor, CFM-2 can modulate the activity of the glutamatergic system, which is involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a range of biochemical and physiological effects. In animal studies, CFM-2 has been shown to reduce the activity of the this compound receptor, which can lead to a decrease in glutamate release and a reduction in excitotoxicity. CFM-2 has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in conditions such as chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 has several advantages for use in laboratory experiments. It is a highly specific and potent antagonist of the N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide receptor, which makes it a valuable tool for studying the glutamatergic system. However, CFM-2 also has some limitations. It has a relatively short half-life, which makes it difficult to use in long-term studies. It also has poor solubility in water, which can make it challenging to administer in some experimental settings.
Orientations Futures
There are several potential future directions for research on CFM-2. One area of interest is in the development of new and more effective formulations of the compound. Another area of research is in the identification of new therapeutic applications for CFM-2, particularly in the treatment of neurological and psychiatric disorders. Additionally, there is ongoing research into the mechanisms of action of CFM-2, which may lead to a better understanding of its potential therapeutic effects.
Méthodes De Synthèse
The synthesis of CFM-2 involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents, and it requires a high degree of precision and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of CFM-2 is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
CFM-2 has been the subject of extensive scientific research, and it has shown promise in a variety of applications. One of the most significant areas of research has been in the treatment of neurological and psychiatric disorders. CFM-2 has been shown to have potential therapeutic effects in conditions such as depression, schizophrenia, and chronic pain.
Propriétés
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-16-6-5-7-18(14-16)23-21(25)15-24(19-8-3-2-4-9-19)28(26,27)20-12-10-17(22)11-13-20/h5-7,10-14,19H,2-4,8-9,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSXBPMHVVWIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

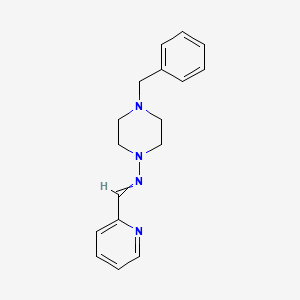
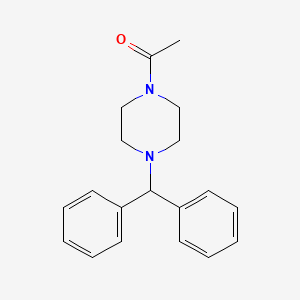
![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)
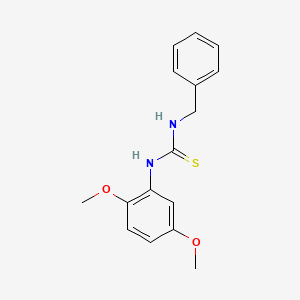
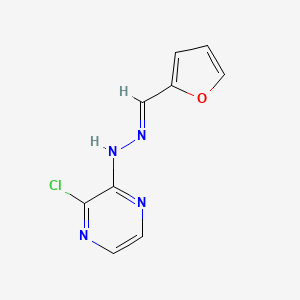
![5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)
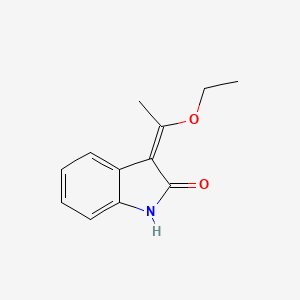
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5862608.png)

![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5862620.png)

![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)

